3-Acetamidopiperidine

Overview

Description

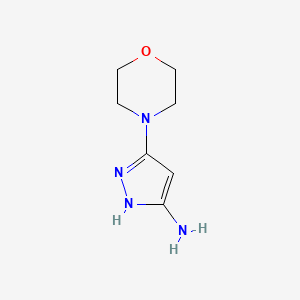

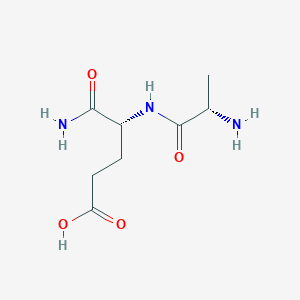

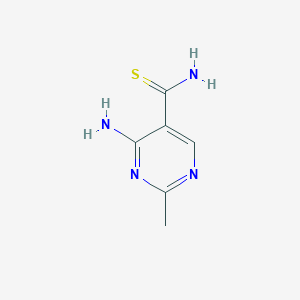

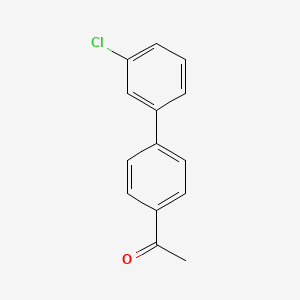

3-Acetamidopiperidine is a chemical compound that is part of a broader class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing one nitrogen atom. The acetamido group attached to the piperidine ring suggests that the compound has been modified with an acetyl group attached to an amino functional group. This modification can significantly alter the chemical and biological properties of the molecule.

Synthesis Analysis

The synthesis of related compounds, such as 4-substituted-3-aminopiperidin-2-ones, has been reported using a practical synthetic strategy. This strategy includes a diastereoselective addition of cuprate to an (E)-alpha,beta-unsaturated ester followed by a racemization-free reductive amination . Although the synthesis of 3-acetamidopiperidine is not explicitly described, the methodologies used for similar compounds could potentially be adapted for its synthesis. The synthesis of conformationally constrained peptides like AcSDKP from 3-amino-4-vinylpiperidin-2-one demonstrates the utility of such piperidine derivatives in complex organic synthesis .

Molecular Structure Analysis

The molecular structure of 3-acetamidopiperidine would include a piperidine ring, which is a saturated six-membered ring containing one nitrogen atom. The acetamido group would be attached to one of the carbon atoms of the ring. The exact position of this group on the ring can influence the molecule's reactivity and interaction with biological targets. In related compounds, the position of nitrogen atoms and other substituents has been shown to play a crucial role in binding to biological receptors, such as the A3 adenosine receptor (AR) .

Chemical Reactions Analysis

The chemical reactivity of 3-acetamidopiperidine would be influenced by the presence of the acetamido group. This group can participate in various chemical reactions, such as nucleophilic substitution or acylation. In the context of medicinal chemistry, the modification of nitrogen atoms in compounds like 2-acetamidopyridines has been shown to yield potent and selective A3 adenosine receptor antagonists . The ability to engage in specific chemical reactions makes compounds like 3-acetamidopiperidine valuable for the design of targeted therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-acetamidopiperidine would be determined by its molecular structure. The presence of the acetamido group would affect properties such as solubility, boiling point, and melting point. The compound's polarity and ability to form hydrogen bonds would also be influenced, which could affect its solubility in water and organic solvents. While the specific properties of 3-acetamidopiperidine are not detailed in the provided papers, the properties of structurally related compounds suggest that it would have distinct characteristics that could be fine-tuned for specific applications, such as drug development .

Scientific Research Applications

Environmental Impact and Degradation

- Bacterial Degradation : A strain of Stenotrophomonas sp. can hydrolyze acetamiprid, converting it into less toxic compounds. This discovery offers insights into the biodegradation of this chemical in the environment (Tang et al., 2012).

- Degradation via Nitrile Hydratase : Ensifer meliloti CGMCC 7333, a nitrogen-fixing bacterium, can degrade acetamiprid to less toxic derivatives, mediated by nitrile hydratase. This highlights the potential for microbial degradation in managing environmental contamination (Zhou et al., 2014).

Effects on Mammalian Systems

- Neurotoxic Effects : Acetamiprid can impair memory consolidation and affect glutamate levels and NMDA receptor subunits in the hippocampus, indicating potential neurotoxicity at low doses (Shamsi et al., 2021).

- Effects on Cerebellar Neurons : Studies have shown that acetamiprid and other neonicotinoids have excitatory effects on mammalian neurons, potentially impacting brain development (Kimura‐Kuroda et al., 2012).

Detection and Analysis

- Rapid Detection in Foods : Surface-enhanced Raman spectroscopy (SERS) has been developed for the rapid detection of acetamiprid in apple juice and on apple surfaces. This technology offers a quick and sensitive method for monitoring acetamiprid residues in food products (Wijaya et al., 2014).

Regulatory Aspects

- Risk Assessment : The European Food Safety Authority (EFSA) assessed acetamiprid's risks to humans and the environment, suggesting the need for further evaluation of its endocrine-disrupting properties (Hernández Jerez et al., 2022).

Pharmacological Interactions

- A3 Adenosine Receptor Antagonism : Research into 2-acetamidopyridines has found them to be potent and selective antagonists of the A3 adenosine receptor, offering potential for novel drug development (Azuaje et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that piperidine derivatives, such as piperine, have shown therapeutic potential against various types of cancers .

Mode of Action

Piperidine and its derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/a κt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib etc .

Biochemical Pathways

Piperidine and its derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers .

Pharmacokinetics

It has a molecular weight of 142.2 g/mol and is soluble in methanol . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

Piperidine and its derivatives have shown potential clinical efficacy against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .

properties

IUPAC Name |

N-piperidin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6(10)9-7-3-2-4-8-5-7/h7-8H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXSCZDWARFWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400219 | |

| Record name | 3-Acetamidopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetamidopiperidine | |

CAS RN |

5810-55-9 | |

| Record name | 3-Acetamidopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(piperidin-3-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol](/img/structure/B1277852.png)